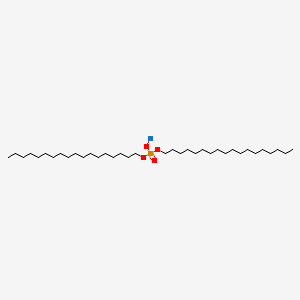
Sodium dioctadecyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dioctadecyl phosphate is a chemical compound with the molecular formula C₃₆H₇₄NaO₄P. This compound is a white to pale yellow powder that exhibits surfactant properties, making it useful as a colloidal dispersant and emulsifier .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium dioctadecyl phosphate typically involves the reaction of octadecyl alcohol with phosphoric acid, followed by neutralization with sodium hydroxide. The general reaction can be summarized as follows:
- Octadecyl alcohol reacts with phosphoric acid to form dioctadecyl phosphate.
- The resulting dioctadecyl phosphate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Sodium dioctadecyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while substitution reactions can produce a variety of substituted phosphates .
Scientific Research Applications
Sodium dioctadecyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes and formulations.
Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for biological studies.
Medicine: this compound is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.
Mechanism of Action
The mechanism of action of sodium dioctadecyl phosphate primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions and dispersions. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers .
Comparison with Similar Compounds
Sodium stearyl phosphate: Similar in structure but with a shorter alkyl chain.
Sodium cetyl phosphate: Another phosphate ester with a different alkyl chain length.
Sodium lauryl phosphate: A phosphate ester with a much shorter alkyl chain.
Uniqueness: Sodium dioctadecyl phosphate is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain analogs. This makes it particularly effective in applications requiring strong emulsification and dispersion capabilities .
Properties
CAS No. |
2958-14-7 |
|---|---|
Molecular Formula |
C36H74NaO4P |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
sodium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
InChI Key |
JSMHQMIPUOPQLR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















